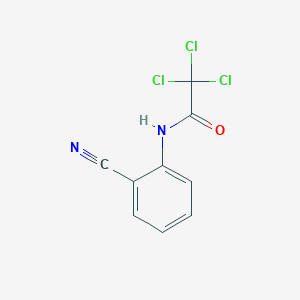![molecular formula C16H15Cl2NOS B5851709 N-(4-chlorobenzyl)-2-[(2-chlorobenzyl)thio]acetamide](/img/structure/B5851709.png)
N-(4-chlorobenzyl)-2-[(2-chlorobenzyl)thio]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-chlorobenzyl)-2-[(2-chlorobenzyl)thio]acetamide, also known as CB-1 agonist, is a chemical compound that has gained significant attention in scientific research. This compound belongs to the class of synthetic cannabinoids and is known for its potential therapeutic effects. In
Mécanisme D'action
The mechanism of action of N-(4-chlorobenzyl)-2-[(2-chlorobenzyl)thio]acetamide involves binding to the this compound receptors in the central nervous system. This binding results in the activation of the this compound receptors, which leads to the modulation of various physiological processes such as pain perception, inflammation, and neuronal excitability.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. It has been demonstrated to have analgesic effects through the modulation of pain perception pathways. It also has anti-inflammatory effects through the inhibition of pro-inflammatory cytokines. Additionally, it has been shown to have neuroprotective effects through the modulation of neuronal excitability.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using N-(4-chlorobenzyl)-2-[(2-chlorobenzyl)thio]acetamide in lab experiments is its high potency and selectivity for the this compound receptors. This allows for precise modulation of physiological processes and reduces the potential for off-target effects. One of the limitations of using this compound is its potential for toxicity at high doses, which requires careful dosing and monitoring in lab experiments.
Orientations Futures
There are several future directions for the study of N-(4-chlorobenzyl)-2-[(2-chlorobenzyl)thio]acetamide. One direction is the investigation of its potential in the treatment of various neurological and psychiatric disorders such as schizophrenia and anxiety disorders. Another direction is the development of more selective this compound agonists with reduced potential for toxicity. Additionally, the potential of this compound in combination therapy with other drugs for enhanced therapeutic effects could also be explored.
Conclusion
This compound is a synthetic cannabinoid with potential therapeutic effects. Its high potency and selectivity for the this compound receptors make it a valuable tool for the study of various physiological processes. While there are limitations to its use, its potential in the treatment of various conditions and future directions for research make it a compound of significant interest.
Méthodes De Synthèse
The synthesis of N-(4-chlorobenzyl)-2-[(2-chlorobenzyl)thio]acetamide involves the reaction between 4-chlorobenzyl chloride and 2-chlorobenzyl mercaptan in the presence of a base. The reaction yields the desired product, which is then purified through chromatography. The purity of the compound is confirmed through spectroscopic techniques.
Applications De Recherche Scientifique
N-(4-chlorobenzyl)-2-[(2-chlorobenzyl)thio]acetamide has been extensively studied in scientific research for its potential therapeutic effects. This compound acts as a this compound agonist and has been shown to have analgesic, anti-inflammatory, and neuroprotective properties. It has also been studied for its potential in the treatment of various conditions such as multiple sclerosis, neuropathic pain, and inflammatory bowel disease.
Propriétés
IUPAC Name |
N-[(4-chlorophenyl)methyl]-2-[(2-chlorophenyl)methylsulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15Cl2NOS/c17-14-7-5-12(6-8-14)9-19-16(20)11-21-10-13-3-1-2-4-15(13)18/h1-8H,9-11H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCCJKTJTBQUKSY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CSCC(=O)NCC2=CC=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15Cl2NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

hydrazone](/img/structure/B5851626.png)

![methyl 4,5-dimethyl-2-({[(3-pyridinylmethyl)amino]carbonothioyl}amino)-3-thiophenecarboxylate](/img/structure/B5851640.png)
![N'-[(cyclohexylacetyl)oxy]-2-(4-nitrophenyl)ethanimidamide](/img/structure/B5851644.png)
![2-cyano-N-[5-(1-naphthylmethyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B5851646.png)

![2-[({[2-(2-hydroxyethoxy)ethyl]amino}carbonyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B5851653.png)

![5-bromo-N-[3-(1-piperidinyl)propyl]-2-thiophenesulfonamide](/img/structure/B5851667.png)


![2-chloro-N-{[(2-hydroxy-4-methylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5851688.png)
![9-tert-butyl-3,3-dimethyl-1,5-dioxaspiro[5.5]undecane](/img/structure/B5851702.png)
